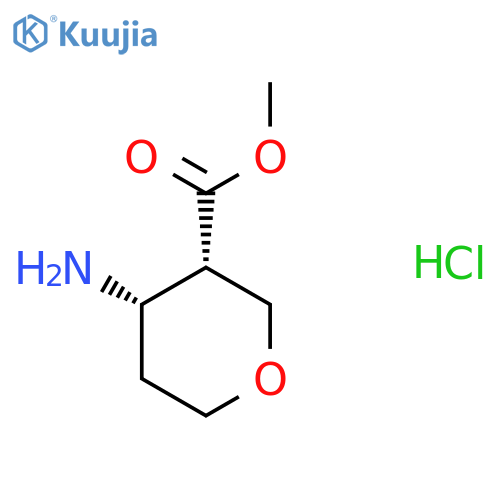Cas no 2216747-07-6 ((3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride)

2216747-07-6 structure
商品名:(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- methyl (3S,4S)-4-aminooxane-3-carboxylate;hydrochloride
- (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride
- rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride
- 2216747-07-6
- EN300-7439997
-
- インチ: 1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1
- InChIKey: FMWMGVFZENRYGU-IBTYICNHSA-N
- ほほえんだ: Cl.O1CC[C@@H]([C@H](C(=O)OC)C1)N
計算された属性
- せいみつぶんしりょう: 195.0662210g/mol
- どういたいしつりょう: 195.0662210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6Ų
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7439997-0.25g |
rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride |
2216747-07-6 | 95.0% | 0.25g |
$530.0 | 2025-03-11 | |
| Enamine | EN300-7439997-0.5g |
rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride |
2216747-07-6 | 95.0% | 0.5g |
$835.0 | 2025-03-11 | |
| Enamine | EN300-7439997-2.5g |
rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride |
2216747-07-6 | 95.0% | 2.5g |
$2100.0 | 2025-03-11 | |
| Enamine | EN300-7439997-10.0g |
rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride |
2216747-07-6 | 95.0% | 10.0g |
$4606.0 | 2025-03-11 | |
| Aaron | AR028QRC-50mg |
rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |
2216747-07-6 | 95% | 50mg |
$368.00 | 2025-02-16 | |
| Aaron | AR028QRC-250mg |
rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |
2216747-07-6 | 95% | 250mg |
$754.00 | 2025-02-16 | |
| Aaron | AR028QRC-1g |
rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |
2216747-07-6 | 95% | 1g |
$1497.00 | 2025-02-16 | |
| Aaron | AR028QRC-10g |
rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |
2216747-07-6 | 95% | 10g |
$6359.00 | 2023-12-15 | |
| Aaron | AR028QRC-2.5g |
rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |
2216747-07-6 | 95% | 2.5g |
$2913.00 | 2025-02-16 | |
| 1PlusChem | 1P028QJ0-500mg |
rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |
2216747-07-6 | 95% | 500mg |
$1094.00 | 2023-12-18 |
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
2216747-07-6 ((3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride) 関連製品
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
